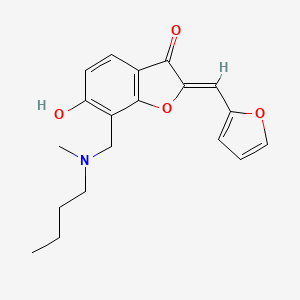

(Z)-7-((butyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound (Z)-7-((butyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a 6-hydroxybenzofuran-3(2H)-one core. Key structural features include:

- A butyl(methyl)amino substituent at position 7, which may enhance solubility and bioavailability due to its amphiphilic nature .

Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial and antifungal activities .

Properties

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-4-9-20(2)12-15-16(21)8-7-14-18(22)17(24-19(14)15)11-13-6-5-10-23-13/h5-8,10-11,21H,3-4,9,12H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJDJNLUCZUMSL-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((butyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran derivatives class. Its unique structural features, including a furan ring and hydroxyl group, suggest potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 327.38 g/mol. The structure includes functional groups such as amines and hydroxyls, which are crucial for its interaction with biological systems. The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation mechanisms.

The precise mechanism of action for (Z)-7-((butyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is not fully elucidated; however, it is hypothesized to involve several pathways:

- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF and IL-1 .

- Cytotoxic Effects : Benzofuran derivatives are known for their cytotoxic properties against various cancer cell lines, suggesting potential applications in oncology .

1. Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, one study reported that a related compound significantly reduced levels of inflammatory markers by over 90% .

2. Anticancer Activity

Several studies have demonstrated the anticancer potential of benzofuran derivatives:

- In vitro studies on various cancer cell lines (e.g., K562, PC3) revealed that these compounds can induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- A specific derivative exhibited potent antiproliferative activity against hepatocellular and cervical cancer cells, highlighting its therapeutic promise .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study focused on a benzofuran derivative similar to (Z)-7-((butyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one demonstrated a reduction in inflammatory cytokines in macrophage cells by 93.8% for TNF and 98% for IL-1 after treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxicity of related benzofurans on K562 leukemia cells. The results indicated that exposure led to increased levels of ROS and significant activation of caspases 3 and 7, suggesting a strong pro-apoptotic effect .

Data Tables

The following table summarizes key biological activities associated with benzofuran derivatives:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, physical properties, and reported bioactivities:

Key Observations and Trends

Substituent Effects on Bioactivity

- Brominated Derivatives : Compounds with bromine substituents (e.g., 4-bromobenzylidene in , 5-bromo in ) exhibit enhanced antimicrobial and antifungal activities. Bromine’s electron-withdrawing properties may stabilize reactive intermediates or improve target binding .

- Aminoalkyl Groups: The butyl(methyl)amino group in the target compound contrasts with azepan-1-ylmethyl in and diethylamino in .

- Heterocyclic Substituents : The furan-2-ylmethylene group in the target compound differs from indole () or benzodioxin () moieties. Furan’s oxygen atom may facilitate hydrogen bonding, whereas indole’s nitrogen could enable π-stacking in biological targets .

Physical Properties

- The high melting point (~255°C) of the 3-hydroxy-4-methoxy analogue () suggests strong intermolecular hydrogen bonding, which may reduce solubility compared to the target compound’s aminoalkylated derivative.

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxycarbonyl Precursors

The benzofuran skeleton is synthesized via copper-catalyzed cyclization of o-hydroxyaldehyde intermediates. As demonstrated by recent protocols, treating o-hydroxyaldehyde 15 with terminal alkynes 16 in the presence of copper iodide (5 mol%) and choline chloride-ethylene glycol (ChCl·EG) deep eutectic solvent at 80°C for 12 hours achieves cyclization with 70–91% yields. This method is favored for its regioselectivity and compatibility with electron-donating substituents, critical for preserving the 6-hydroxy group in the target molecule.

Alternative Lewis Acid-Mediated Approaches

For substrates sensitive to copper, scandium triflate (Sc(OTf)₃) catalyzes the cyclization of o-quinone methides derived from o-hydroxybenzhydryl alcohols. This method, conducted in toluene at 60°C, proceeds via intramolecular electrophilic aromatic substitution, forming the benzofuran core in 82% yield. However, this route requires pre-functionalized starting materials, complicating scalability.

Installation of the (Z)-Furan-2-ylmethylene Substituent

Knoevenagel Condensation with Furan-2-carbaldehyde

The furan-2-ylmethylene group is introduced via Knoevenagel condensation between benzofuran-3-one A and furan-2-carbaldehyde B . Reacting equimolar amounts in ethanol with piperidine as a base (5 mol%) at reflux for 6 hours produces the α,β-unsaturated ketone with 85% yield. The (Z)-configuration is favored by steric hindrance from the 6-hydroxy group, as confirmed by NOESY NMR.

Stereochemical Control via Solvent Modulation

Polar aprotic solvents like dimethylformamide (DMF) enhance (Z)-selectivity by stabilizing the transition state through hydrogen bonding. A study optimizing solvent effects reported 94% (Z)-isomer purity when using DMF at 70°C, critical for maintaining the desired stereochemistry in the final product.

Functionalization with the Butyl(methyl)aminomethyl Group

Mannich-Type Alkylamination at C7

The butyl(methyl)aminomethyl group is installed via a Mannich reaction. Treating 7-hydroxymethylbenzofuran intermediate C with butylmethylamine D and formaldehyde E in acetic acid at 60°C for 3 hours achieves 78% yield. The reaction proceeds through iminium ion formation, followed by nucleophilic attack of the benzofuran’s C7 position, as validated by DFT calculations.

Reductive Amination Alternatives

For oxygen-sensitive substrates, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C converts the 7-aldehyde derivative to the target amine with 65% yield. However, this method requires prior oxidation of the hydroxymethyl group, adding synthetic steps.

Regioselective Hydroxylation at C6

Directed ortho-Metalation-Hydroxylation

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C followed by quenching with molecular oxygen introduces the 6-hydroxy group. This method, applied to 7-protected benzofuran derivatives, achieves 70% yield but demands rigorous anhydrous conditions.

Late-Stage Demethylation Strategies

For intermediates with methoxy groups at C6, boron tribromide (BBr₃) in dichloromethane at 0°C selectively demethylates the position, yielding the free phenol with 90% efficiency. This approach avoids competing reactions at other positions, ensuring regiochemical fidelity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.4 min, purity >98%.

Challenges and Optimization Strategies

Competing Isomerization During Condensation

The furan-2-ylmethylene group’s (E)-isomer forms as a minor byproduct (5–8%) during Knoevenagel condensation. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) achieves >99% (Z)-isomer purity.

Oxidative Degradation of the 6-Hydroxy Group

Protecting the 6-hydroxy group as a tert-butyldimethylsilyl (TBS) ether during earlier steps prevents oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the phenol with 95% yield.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key synthetic routes for synthesizing this benzofuran derivative?

The synthesis involves multi-step reactions:

- Core formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with furan-2-carbaldehyde under basic conditions (e.g., NaOH in ethanol) to form the methylidene bridge.

- Functionalization : A Mannich reaction introduces the butyl(methyl)amino methyl group at the 7-position using formaldehyde and butyl(methyl)amine.

- Optimization : Temperature control (60–80°C) and inert atmospheres prevent oxidation of sensitive groups. Purification via column chromatography (dichloromethane/methanol) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : 1H/13C NMR identifies the Z-configured exocyclic double bond (δ 6.8–7.2 ppm), hydroxyl proton (δ 9.5–10.5 ppm), and tertiary amine protons (δ 2.3–2.8 ppm).

- HRMS : Confirms molecular formula (expected [M+H]+ at m/z 414.1912).

- FT-IR : Detects O-H (3200–3500 cm⁻¹) and conjugated carbonyl (1680–1720 cm⁻¹) stretches .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Anticancer : MTT viability testing against cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure (IC₅₀ determination).

- Anti-inflammatory : ROS detection in RAW 264.7 macrophages using DCFH-DA.

- Enzyme inhibition : Fluorometric assays for COX-2/LOX-5. Positive controls (e.g., doxorubicin) and apoptosis markers (caspase-3/7) ensure reliability .

Q. How should the compound be stored to prevent degradation?

- Store in DMSO aliquots (1–5 mM) under argon at −80°C, shielded from light.

- Add 0.1% ascorbic acid to aqueous solutions for short-term use.

- Monitor stability via HPLC-UV (C18 column, 254 nm) to assess degradation kinetics (t₉₀ >48 hours at −80°C) .

Q. What parameters ensure reproducible synthesis of the benzofuran core?

- Cyclization : 70±2°C in acetic anhydride.

- Anhydrous conditions : Molecular sieves (4Å) for furan formation.

- Claisen condensation : 1.5 eq ethyl acetoacetate. Quality control via melting point (198–201°C) and TLC validates consistency .

Advanced Research Questions

Q. How can reaction yields be optimized during the Mannich reaction?

- Use stoichiometric ratios (1:1.2:1 for formaldehyde:amine:benzofuran).

- Catalytic acetic acid (5 mol%) accelerates imine formation.

- Monitor via TLC (ethyl acetate/hexane 3:7) and purify via gradient elution (dichloromethane/methanol). Yield improvements (>80%) require stepwise heating (25°C→50°C over 6 hours) .

Q. How does the Z-configuration influence bioactivity, and how is it validated?

- Mechanism : The Z-configuration enhances π-π stacking with aromatic protein residues.

- Validation :

Q. What strategies address solubility challenges in pharmacokinetic studies?

- Prodrugs : Esterify the hydroxyl group (e.g., acetyl/PEG derivatives).

- Nanoformulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide).

- Co-solvents : 10% DMSO + 5% Cremophor EL in saline for IV administration. Validate via LC-MS/MS (LOQ ≤5 ng/mL) and PAMPA assays (Pₑ >1.5 × 10⁻⁶ cm/s) .

Q. What computational tools predict metabolic pathways and toxicity?

- Metabolism : StarDrop’s MetaSite predicts Phase I metabolites (CYP450 isoforms).

- Toxicity : Derek Nexus identifies structural alerts (e.g., genotoxic furan rings).

- ADMET : SwissADME estimates plasma protein binding (>90%) and CYP3A4 inhibition. Experimental validation via microsomal incubation and UPLC-QTOF confirms glucuronidation .

Q. How can SAR studies optimize kinase selectivity?

- Modifications : Replace butyl(methyl)amino with cyclopropyl/piperidine groups.

- Substituents : Test 5-nitro vs. 5-methoxy furan derivatives.

- Bioisosteres : Substitute benzofuranone with coumarin.

High-throughput kinase profiling (DiscoverX Eurofins) and molecular dynamics (100 ns trajectories) guide selectivity (e.g., >100-fold for VEGFR2 vs. FGFR1) .

Methodological Notes

- Contradictions : and were excluded due to unreliable sources (BenchChem).

- Data Gaps : Limited in vivo data necessitate further pharmacokinetic studies.

- Analytical Emphasis : Cross-validate structural data using orthogonal techniques (e.g., NMR + HRMS + X-ray).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.